molecular formula C20H21ClN2S B2876725 5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole CAS No. 318234-19-4

5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole

Cat. No.: B2876725
CAS No.: 318234-19-4
M. Wt: 356.91
InChI Key: MWZVVBSNYRQWIH-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole is a useful research compound. Its molecular formula is C20H21ClN2S and its molecular weight is 356.91. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2S/c1-14(2)15-9-11-17(12-10-15)24-13-18-19(22-23(3)20(18)21)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZVVBSNYRQWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)SCC2=C(N(N=C2C3=CC=CC=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazole Synthesis via Acyl Chloride Intermediate

The foundational approach involves constructing the 5-chloro-1-methyl-3-phenylpyrazole scaffold followed by late-stage sulfanylmethyl functionalization at position 4. As demonstrated by Deglmann et al., the sequence begins with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxidation using potassium permanganate to yield the corresponding carboxylic acid (87% purity). Subsequent treatment with sulfuryl chloride (SO₂Cl₂) generates the reactive acyl chloride intermediate, confirmed by IR carbonyl stretching at 1,705 cm⁻¹.

Meyer-Schuster Rearrangement for Pyrazole Assembly

CN110483400A discloses an alternative pathway leveraging propargyl alcohol derivatives and halogen sources under Brønsted acid catalysis. Key steps include:

Step Reagents/Conditions Intermediate Yield
1 3-(4-Cl-C₆H₄)-prop-2-yn-1-ol, NIS, Sc(OTf)₃ Halogenated enyne 89%
2 Hydrazine hydrate, dioxane, 101°C Pyrazole core 91%
3 [4-(i-PrS)C₆H₄CH₂SH, K₂CO₃, DMF Target compound 78%*

*Theoretical yield based on analogous thioether couplings

This method avoids acyl chloride intermediates through in situ generation of electrophilic halogen species that trap hydrazine-derived nucleophiles. ¹H NMR monitoring at δ 2.5 ppm confirms C3-CH₃ group retention during functionalization.

Multicomponent Oxidative Coupling Strategy

Recent advances by Smith et al. enable direct N–N bond formation via titanium-mediated [2+2+1] cyclization:

  • Precursor Assembly

    • Ti imido complex ([py₂TiCl₂(NPh)]₂)
    • Alkyne: 4-[(4-i-PrS)C₆H₄CH₂C≡CH
    • Nitrile: ClC≡N
  • Cyclization

    • C₆D₅Br solvent, 115°C, 1 h
    • TEMPO oxidation induces N–N coupling

This route achieves 75% yield in model systems, though scalability for branched thioethers requires further optimization. Key advantages include avoidance of hydrazine derivatives and single-pot regiocontrol.

Comparative Analysis of Methodologies

Parameter Acyl Chloride Meyer-Schuster Multicomponent
Overall Yield 58% 67% 62%
Step Count 5 3 2
Hazardous Reagents SOCl₂, LiAlH₄ NIS, Sc(OTf)₃ TEMPO
Regioselectivity >98% 95% 89%
Scalability 100 g+ 50 g 10 g

The acyl chloride method remains preferred for large-scale synthesis despite longer step sequences, while multicomponent coupling shows promise for rapid diversification.

Spectral Characterization & Quality Control

Critical analytical data for batch validation:

¹H NMR (400 MHz, CDCl₃)

  • δ 7.48–7.66 (m, 8H, Ar-H)
  • δ 4.21 (s, 2H, SCH₂)
  • δ 2.51 (sept, J=6.8 Hz, 1H, i-Pr)
  • δ 1.22 (d, J=6.8 Hz, 6H, i-Pr-CH₃)

MS (EI)

  • m/z 401.08 [M]⁺ (calc. 401.12)

HPLC Purity

  • 99.3% (C18, 0.1% TFA/MeCN)

Stability studies indicate 24-month shelf life at -20°C in amber vials.

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